Cas no 1260756-14-6 (4-Methoxy-3-(piperidin-4-yl)pyridine)

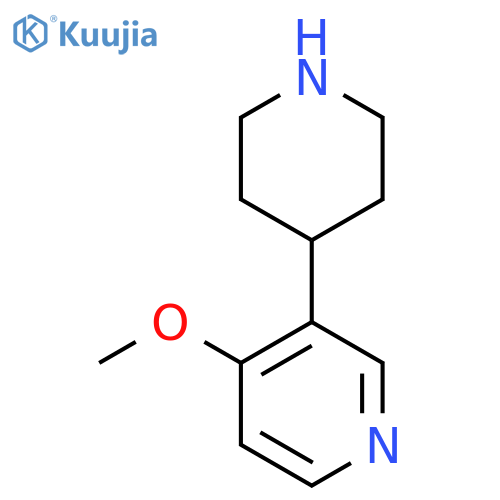

1260756-14-6 structure

商品名:4-Methoxy-3-(piperidin-4-yl)pyridine

CAS番号:1260756-14-6

MF:C11H16N2O

メガワット:192.257542610168

MDL:MFCD17486248

CID:4783203

4-Methoxy-3-(piperidin-4-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-3-(piperidin-4-yl)pyridine

- COC1=C(C=NC=C1)C1CCNCC1

- 4-Methoxy-3-(piperidin-4-yl)pyridine

-

- MDL: MFCD17486248

- インチ: 1S/C11H16N2O/c1-14-11-4-7-13-8-10(11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3

- InChIKey: PQVSADLUCCNYTC-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CN=CC=1C1CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 169

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 34.2

4-Methoxy-3-(piperidin-4-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 195853-2.500g |

4-Methoxy-3-(piperidin-4-yl)pyridine, 95% |

1260756-14-6 | 95% | 2.500g |

$2063.00 | 2023-09-07 |

4-Methoxy-3-(piperidin-4-yl)pyridine 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1260756-14-6 (4-Methoxy-3-(piperidin-4-yl)pyridine) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬